molecular formula C9H11IN2 B1408793 2-Iodo-5-(pyrrolidin-1-yl)pyridine CAS No. 1704065-01-9

2-Iodo-5-(pyrrolidin-1-yl)pyridine

Cat. No.: B1408793
CAS No.: 1704065-01-9
M. Wt: 274.1 g/mol
InChI Key: PTOBIAJYWBFWTI-UHFFFAOYSA-N
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Description

2-Iodo-5-(pyrrolidin-1-yl)pyridine is a pyridine derivative characterized by an iodine substituent at the 2-position and a pyrrolidine ring at the 5-position of the pyridine scaffold. This compound is of interest in medicinal and synthetic chemistry due to the electron-withdrawing nature of iodine, which enhances reactivity in cross-coupling reactions, and the pyrrolidine group, which can influence steric and electronic properties.

Properties

IUPAC Name

2-iodo-5-pyrrolidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2/c10-9-4-3-8(7-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOBIAJYWBFWTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CN=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-chloropyridine with pyrrolidine in the presence of a base, followed by iodination using an iodine source such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-5-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include boronic acids (for Suzuki coupling) and alkynes (for Sonogashira coupling) with palladium catalysts.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products:

    Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation Products: Pyrrolidin-2-ones or other oxidized derivatives.

    Reduction Products: Reduced forms of the pyrrolidine ring.

Mechanism of Action

The mechanism of action of 2-Iodo-5-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmission. This interaction is crucial for its potential therapeutic effects in treating neurological conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physical, and functional differences between 2-Iodo-5-(pyrrolidin-1-yl)pyridine and analogous pyridine derivatives.

Table 1: Structural and Property Comparison of Selected Pyridine Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features Reference
This compound I (2), pyrrolidin-1-yl (5) Not explicitly provided Iodine as leaving group; pyrrolidine steric bulk
2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine F (2), I (3), pyrrolidin-1-yl (6) Not provided Dual halogens; pyrrolidine at 6-position
3-Iodo-2-methoxy-5-methylpyridine I (3), OCH₃ (2), CH₃ (5) Not provided Methoxy and methyl substituents
2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde OCH₃ (2), pyrrolidin-1-yl (6), CHO (3) Not provided Aldehyde functional group
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-iodopyridine I (5), dimethylpyrrole (2) Not provided Dimethylpyrrole instead of pyrrolidine

Key Observations:

Substituent Position and Reactivity: The position of iodine significantly impacts reactivity. For example, 2-iodo derivatives (target compound) are more reactive in Suzuki-Miyaura couplings than 3-iodo analogs (e.g., 3-Iodo-2-methoxy-5-methylpyridine) due to proximity to the pyridine nitrogen . Pyrrolidine at the 5-position (target) vs.

Functional Group Diversity: Methoxy (OCH₃) and aldehyde (CHO) groups in analogs () introduce polarity, contrasting with the non-polar pyrrolidine in the target compound. This influences solubility and interaction with biological targets . Dimethylpyrrole in reduces basicity compared to pyrrolidine, affecting pharmacokinetic properties .

Synthetic Utility :

  • Iodo-pyridines are pivotal in cross-coupling reactions. The target compound’s iodine at the 2-position may offer superior reactivity compared to 3- or 5-iodo derivatives, as seen in analogous studies .
  • Pyrrolidine’s bulkiness may necessitate optimized reaction conditions to avoid steric interference, as observed in similar syntheses .

Physical Properties :

  • While specific data for the target compound are lacking, related compounds in exhibit melting points between 268–287°C and molecular weights of 466–545 g/mol. The target’s molecular weight is likely lower (~300–400 g/mol) given its simpler structure .

Research Implications and Gaps

  • Medicinal Chemistry : Pyrrolidine-containing pyridines are explored for antimicrobial and kinase inhibitory activity . The target compound’s iodine could enhance binding to halogen-bonding protein pockets, warranting further study.
  • Synthetic Chemistry : Comparative studies on halogen substituent positions (e.g., 2-Iodo vs. 3-Iodo) are needed to quantify reactivity differences.
  • Data Limitations : The absence of explicit data (e.g., melting points, yields) for the target compound highlights a gap in the literature.

Biological Activity

2-Iodo-5-(pyrrolidin-1-yl)pyridine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the iodine atom and the pyrrolidine moiety suggests that this compound may interact with various biological targets, making it a candidate for further research in drug development and therapeutic applications.

The compound is characterized by its molecular formula C9H10N2IC_9H_{10}N_2I and has a molecular weight of approximately 270.09 g/mol. The structure features a pyridine ring substituted with an iodine atom at the 2-position and a pyrrolidine group at the 5-position, which may influence its pharmacological properties.

The biological activity of this compound is likely mediated through its interactions with specific molecular targets. The iodine atom can participate in halogen bonding, enhancing the compound's affinity for certain proteins or enzymes. Additionally, the pyrrolidine ring may facilitate interactions with biological receptors or enzymes due to its conformational flexibility.

Biological Activity

Research indicates that this compound possesses several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, potentially making it useful in developing new antibiotics.
  • Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Studies indicate that it may affect pathways involved in cell cycle regulation and apoptosis .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyridine derivatives, including this compound. Results demonstrated significant inhibition against Gram-positive bacteria, indicating potential as a lead compound for antibiotic development.
  • Cancer Cell Lines : In vitro assays conducted on various cancer cell lines revealed that this compound inhibited cell growth by inducing apoptosis. The mechanism was linked to the activation of caspase pathways, suggesting its role as a potential anticancer agent .

Data Tables

Biological ActivityTargetReference
AntimicrobialGram-positive bacteria
AnticancerCancer cell lines

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored. However, its lipophilicity due to the iodine atom may influence absorption and distribution within biological systems. Further studies are needed to assess its bioavailability and metabolic pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Iodo-5-(pyrrolidin-1-yl)pyridine
Reactant of Route 2
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2-Iodo-5-(pyrrolidin-1-yl)pyridine

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